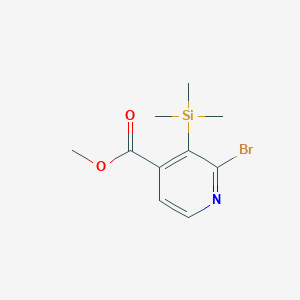

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is not directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and the use of trimethylsilyl groups in chemical analysis. The first paper discusses the electrocatalytic carboxylation of 2-amino-5-bromopyridine to produce 6-aminonicotinic acid, which is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The second paper focuses on the gas chromatography of trimethylsilyl esters of various fatty acids, demonstrating the utility of trimethylsilyl groups in analytical chemistry .

Synthesis Analysis

While the synthesis of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester is not explicitly covered, the first paper provides a method for synthesizing a related compound, 6-aminonicotinic acid, through electrocatalytic carboxylation . This process involves an electrochemical reaction in an ionic liquid, which could potentially be adapted for the synthesis of other nicotinic acid derivatives by modifying the starting materials and reaction conditions.

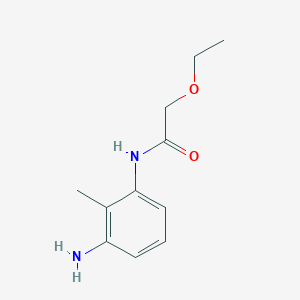

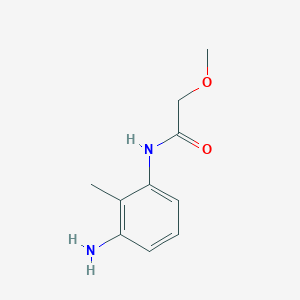

Molecular Structure Analysis

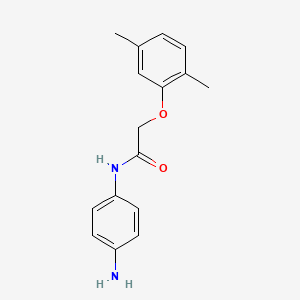

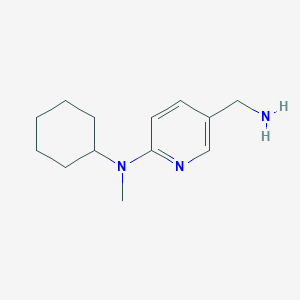

The molecular structure of 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester would include a pyridine ring, a bromine atom, a trimethylsilanyl group, and a methyl ester moiety. The trimethylsilanyl group is known for its utility in protecting functional groups during synthesis and its ease of removal, as indicated by the use of trimethylsilyl esters in the second paper .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Scientific Research Applications

Hypocholesterolemic and Hypolipidemic Activity : Isonicotinic esters, which are structurally related to 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester, have shown promising results in the field of medicinal chemistry. For instance, the isonicotinic ester (IV a) exhibited significant hypocholesterolemic activity, surpassing that of clofibric acid, a known lipid-lowering agent (Bondavalli et al., 1987).

Antimicrobial Properties : Certain derivatives of isonicotinic acid, closely related to the chemical structure , have demonstrated antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Porwal et al., 2009).

Role in Coordination Chemistry and Physical Properties : Research involving copper iodide double chains with isonicotinato derivatives has shown that these compounds exhibit unique physical properties. These include strong luminescence and varying degrees of electrical conductivity, which may have implications in material science and electronics (Hassanein et al., 2015).

Analytical Chemistry Applications : The saponification and polarographic study of isonicotinic acid methyl ester, a compound similar to 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester, provides insights into its chemical behavior and potential applications in analytical methodologies (Nagata et al., 1955).

Enhanced Detection in Forensic Science : The use of derivatization agents for the enhanced detection of certain acids in soils, as investigated in the field of forensic science, could potentially apply to the study and detection of compounds like 2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester (Valdez et al., 2018).

properties

IUPAC Name |

methyl 2-bromo-3-trimethylsilylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2Si/c1-14-10(13)7-5-6-12-9(11)8(7)15(2,3)4/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZOVPBJCUUMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592085 |

Source

|

| Record name | Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-trimethylsilanyl-isonicotinic acid methyl ester | |

CAS RN |

848243-28-7 |

Source

|

| Record name | Methyl 2-bromo-3-(trimethylsilyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-3-(trimethylsilyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)